hCAIX-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H21N3O3S |

|---|---|

Poids moléculaire |

479.6 g/mol |

Nom IUPAC |

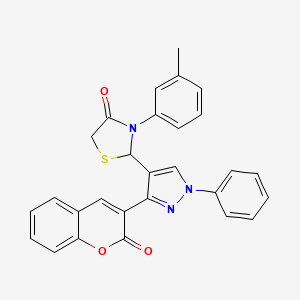

3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C28H21N3O3S/c1-18-8-7-12-21(14-18)31-25(32)17-35-27(31)23-16-30(20-10-3-2-4-11-20)29-26(23)22-15-19-9-5-6-13-24(19)34-28(22)33/h2-16,27H,17H2,1H3 |

Clé InChI |

LEWXJARBUCSXAX-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)N2C(SCC2=O)C3=CN(N=C3C4=CC5=CC=CC=C5OC4=O)C6=CC=CC=C6 |

Origine du produit |

United States |

Foundational & Exploratory

hCAIX-IN-10: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of hCAIX-IN-10, a selective inhibitor of human carbonic anhydrase IX (hCA IX), in the context of cancer biology. While direct cellular studies on this compound are not extensively available in the public domain, this document extrapolates its mechanism based on its known enzymatic inhibition and the well-established role of CAIX in cancer cell pathophysiology.

Core Concept: Targeting Hypoxia-Induced pH Regulation

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia. To survive and proliferate in this hostile microenvironment, cancer cells undergo metabolic reprogramming, a key feature of which is the upregulation of the transmembrane enzyme carbonic anhydrase IX (CAIX).[1][2]

CAIX is a highly efficient zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][3] Its active site faces the extracellular space.[2] This enzymatic activity is pivotal for cancer cells to maintain a slightly alkaline intracellular pH (pHi), which is optimal for cellular processes like glycolysis and proliferation, while contributing to an acidic extracellular pH (pHe). This "reversed" pH gradient (alkaline inside, acidic outside) is a hallmark of aggressive tumors, promoting invasion, metastasis, and resistance to therapy.

This compound is a potent and selective small molecule inhibitor of CAIX. Its mechanism of action is centered on the disruption of this crucial pH-regulating activity.

Enzymatic Inhibition Profile of this compound

This compound, also identified as compound 6i in the primary literature, demonstrates high affinity and selectivity for the tumor-associated isoform hCA IX over other carbonic anhydrase isoforms. The inhibitory constants (Ki) are summarized below.

| Isoform | This compound (Compound 6i) Ki (nM) | Role |

| hCA IX | 61.5 | Tumor-associated, hypoxia-induced, pH regulation |

| hCA XII | 586.8 | Tumor-associated, pH regulation |

| hCA I | >10000 | Off-target, cytosolic (red blood cells) |

| hCA II | >10000 | Off-target, cytosolic (ubiquitous) |

| Data sourced from Thacker et al., Bioorg Chem, 2020. |

Predicted Cellular Mechanism of Action of this compound

By inhibiting the catalytic activity of CAIX, this compound is predicted to induce a cascade of events detrimental to cancer cell survival and progression.

Disruption of pH Homeostasis

The primary consequence of this compound action is the blockade of bicarbonate and proton production in the extracellular space. This leads to:

-

Intracellular Acidification (Decreased pHi): The reduction in extracellular bicarbonate production limits its transport into the cell, leading to the accumulation of acidic metabolic byproducts and a drop in pHi. An acidic intracellular environment is detrimental to enzymatic functions, DNA synthesis, and overall cell viability.

-

Extracellular Alkalinization (Increased pHe): By inhibiting proton extrusion, this compound contributes to the neutralization of the acidic tumor microenvironment. This can impair the activity of acid-activated proteases like matrix metalloproteinases (MMPs) that are crucial for invasion.

Induction of Apoptosis

The cellular stress induced by the collapse of the pH gradient is a potent trigger for programmed cell death, or apoptosis. Inhibition of CAIX has been shown to:

-

Increase levels of reactive oxygen species (ROS).

-

Disrupt mitochondrial membrane potential.

-

Activate apoptotic signaling cascades, involving caspases.

Inhibition of Metastasis and Invasion

The acidic extracellular milieu created by CAIX facilitates the breakdown of the extracellular matrix and enhances cell motility. By neutralizing the pHe, this compound is expected to suppress these processes. CAIX has been shown to interact with key proteins involved in cell adhesion and migration. Its inhibition can interfere with:

-

E-cadherin mediated cell-cell adhesion: CAIX can interact with β-catenin, promoting a motile phenotype.

-

FAK/Src and ERK signaling pathways: These pathways can be activated by CAIX, leading to increased expression of MMP-9 and enhanced cell migration and invasion.

Signaling Pathways and Experimental Workflows

Hypoxia-Induced CAIX Expression and Action

The following diagram illustrates the central role of Hypoxia-Inducible Factor 1 (HIF-1) in upregulating CAIX and the subsequent impact on the tumor microenvironment, which is the primary target of this compound.

References

- 1. Design, synthesis and biological evaluation of coumarin linked 1,2,4-oxadiazoles as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent Interaction: A Technical Guide to the Binding Affinity of hCAIX-IN-10 with Carbonic Anhydrase IX

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of the selective inhibitor, hCAIX-IN-10, to its target, human carbonic anhydrase IX (hCA IX). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Carbonic anhydrase IX is a transmembrane enzyme overexpressed in a variety of solid tumors, and its inhibition is a promising strategy for cancer therapy. This compound, also identified as Compound 6i, has emerged as a potent and selective inhibitor of hCA IX.

Quantitative Analysis of Binding Affinity

The inhibitory activity of this compound against human carbonic anhydrase IX and XII was determined, revealing a significant selectivity for hCA IX. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, where a lower value indicates a stronger interaction.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| This compound (Compound 6i) | Human Carbonic Anhydrase IX (hCA IX) | 61.5 nM[1] |

| This compound (Compound 6i) | Human Carbonic Anhydrase XII (hCA XII) | 586.8 nM[1] |

The data clearly demonstrates that this compound is a more potent inhibitor of hCA IX compared to hCA XII, with a nearly 10-fold greater affinity.[1]

Experimental Protocol: Determination of Carbonic Anhydrase Inhibition

The following protocol outlines the methodology used to determine the inhibition constants (Ki) of this compound against hCA IX and hCA XII. This is based on the established stopped-flow carbon dioxide (CO2) hydration assay.

Objective: To measure the inhibitory effect of this compound on the catalytic activity of recombinant human carbonic anhydrase IX and XII.

Materials:

-

Recombinant human Carbonic Anhydrase IX (hCA IX)

-

Recombinant human Carbonic Anhydrase XII (hCA XII)

-

This compound (Compound 6i)

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of hCA IX and hCA XII in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer to be tested.

-

-

Assay Performance:

-

The assay is based on the electrometric stopped-flow method, which measures the enzyme-catalyzed hydration of CO2.

-

The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with the CO2-saturated water in the stopped-flow instrument.

-

The change in pH resulting from the formation of carbonic acid is monitored over time using a pH indicator.

-

-

Data Analysis:

-

The initial rates of the enzymatic reaction are calculated from the linear portion of the progress curves.

-

The IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constants (Ki) are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration (CO2) and Km is the Michaelis-Menten constant for the substrate.

-

Logical Workflow for Ki Determination

The following diagram illustrates the logical workflow for determining the inhibition constant (Ki) of an inhibitor for a target enzyme.

Caption: Workflow for Ki determination of this compound.

Signaling Pathway Context: Hypoxia-Induced CAIX Expression

Carbonic anhydrase IX is a key player in the tumor microenvironment, particularly under hypoxic conditions. Its expression is primarily regulated by the hypoxia-inducible factor 1α (HIF-1α). Understanding this pathway provides context for the therapeutic targeting of CAIX.

Caption: Hypoxia-induced CAIX expression pathway.

By potently and selectively inhibiting CAIX, this compound disrupts the enzyme's ability to regulate pH in the tumor microenvironment, a critical function for cancer cell survival and proliferation under hypoxic conditions. This targeted inhibition represents a promising avenue for the development of novel anticancer therapeutics.

References

The Role of hCAIX-IN-10 in the Inhibition of Tumor Acidosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hCAIX-IN-10, a selective inhibitor of human carbonic anhydrase IX (hCAIX), and its potential role in mitigating tumor acidosis. This document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction: The Challenge of Tumor Acidosis

The tumor microenvironment is characterized by hypoxia and acidosis, which are critical drivers of cancer progression, metastasis, and resistance to therapy.[1][2] One of the key regulators of tumor pH is carbonic anhydrase IX (CAIX), a transmembrane enzyme that is overexpressed in a wide range of solid tumors in response to hypoxic conditions.[1] CAIX catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺), thereby contributing to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH (pHi) that is favorable for tumor cell survival and proliferation.[1][3]

The inhibition of CAIX presents a promising therapeutic strategy to disrupt this pH regulation, leading to an increase in intracellular acidosis and a reduction in the aggressive phenotype of cancer cells. This compound is a novel, selective small molecule inhibitor of CAIX, and this guide explores its role in this therapeutic context.

This compound: A Selective Carbonic Anhydrase IX Inhibitor

This compound, also identified as compound 6i in its discovery publication, is a coumarin-based hybrid molecule designed for selective inhibition of tumor-associated carbonic anhydrase isoforms.

Quantitative Data: Inhibitory Activity of this compound

The primary quantitative data available for this compound pertains to its inhibitory constant (Kᵢ) against various human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding its selectivity and potency.

| Isoform | Kᵢ (nM) | Target Type | Reference |

| hCAIX | 61.5 | Tumor-Associated | **** |

| hCAXII | 586.8 | Tumor-Associated | |

| hCAI | >10000 | Off-Target (Cytosolic) | |

| hCAII | >10000 | Off-Target (Cytosolic) |

Table 1: Inhibitory activity (Kᵢ) of this compound against key human carbonic anhydrase isoforms.

The data clearly indicates that this compound is a potent and selective inhibitor of hCAIX, with significantly lower activity against the off-target cytosolic isoforms hCAI and hCAII, which are ubiquitously expressed in normal tissues. Its selectivity against the other major tumor-associated isoform, hCAXII, is approximately 9.5-fold.

Signaling Pathways and Experimental Workflows

CAIX-Mediated Regulation of Tumor pH

The following diagram illustrates the central role of CAIX in maintaining the pH homeostasis of a tumor cell, a process that is disrupted by this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the impact of this compound on tumor acidosis.

Detailed Experimental Protocols

While specific studies on the effect of this compound on tumor acidosis are not yet published, this section details the established methodologies that would be employed for such an evaluation, based on the literature for other CAIX inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay was used to determine the Kᵢ values of this compound.

Principle: This is a stopped-flow spectrophotometric method that measures the inhibition of the CA-catalyzed CO₂ hydration reaction. The assay follows the change in pH, monitored by a colorimetric indicator, as CO₂ hydrates to form bicarbonate and protons.

Protocol:

-

Reagents:

-

Purified recombinant human CA isoforms (I, II, IX, XII).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Buffer (e.g., TRIS-HCl, pH 7.5).

-

pH indicator (e.g., p-nitrophenol).

-

CO₂-saturated water.

-

-

Instrumentation: Stopped-flow spectrophotometer.

-

Procedure:

-

Equilibrate the enzyme solution (containing a known concentration of the hCA isoform and the pH indicator in buffer) and the CO₂-saturated water to a constant temperature (e.g., 25°C).

-

Mix the enzyme solution with varying concentrations of this compound and incubate for a defined period to allow for inhibitor binding.

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation.

-

In Vitro Extracellular pH Measurement

Principle: To measure the effect of this compound on the acidification of the extracellular medium of cancer cell cultures grown under hypoxic conditions.

Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line known to express CAIX under hypoxia (e.g., MDA-MB-231 or HT-29) in standard cell culture medium.

-

Seed cells in multi-well plates and allow them to adhere.

-

Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂).

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

pH Measurement:

-

After a defined incubation period (e.g., 24-48 hours), carefully collect the conditioned medium from each well.

-

Measure the pH of the medium using a calibrated pH microelectrode.

-

Alternatively, a fluorescent pH indicator dye can be added to the medium, and the pH can be determined by measuring the fluorescence at specific excitation and emission wavelengths.

-

-

Data Analysis:

-

Compare the extracellular pH of the this compound-treated cells to the vehicle-treated control cells. A successful inhibition of CAIX is expected to result in a less acidic (higher pH) extracellular environment.

-

In Vivo Tumor Interstitial pH Measurement

Principle: To assess the impact of this compound on the pH of the tumor microenvironment in a preclinical animal model.

Protocol:

-

Animal Model:

-

Establish tumor xenografts by subcutaneously injecting CAIX-expressing human cancer cells into immunodeficient mice (e.g., SCID or nude mice).

-

Allow the tumors to grow to a palpable size.

-

-

Treatment:

-

Administer this compound to the tumor-bearing mice via a suitable route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle.

-

-

pH Measurement (using MRSI):

-

Anesthetize the mice.

-

Administer a pH-sensitive MRSI probe, such as ISUCA ((±)2-(imidazol-1-yl) succinic acid).

-

Perform ¹H magnetic resonance spectroscopic imaging of the tumor to create a spatial map of the extracellular pH.

-

-

Data Analysis:

-

Compare the mean and spatial distribution of the tumor interstitial pH in the treated group versus the control group. Inhibition of CAIX is expected to lead to a higher (less acidic) tumor pH.

-

Conclusion

This compound is a potent and selective inhibitor of carbonic anhydrase IX. The available data on its inhibitory activity suggests its potential as a valuable research tool and a lead compound for the development of anticancer therapies targeting the tumor microenvironment. By inhibiting CAIX, this compound is hypothesized to disrupt the pH regulation in tumor cells, leading to a decrease in extracellular acidosis. The experimental protocols detailed in this guide provide a framework for the further investigation and validation of this compound's efficacy in preclinical models. Future studies are warranted to fully elucidate its therapeutic potential in vivo and its impact on tumor growth, metastasis, and response to conventional cancer treatments.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Coumarin-Based CAIX Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[2][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to extracellular acidosis and maintaining a relatively alkaline intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[3][4] These characteristics make CAIX a compelling target for the development of novel anticancer therapies.

Coumarin-based compounds have emerged as a promising class of CAIX inhibitors. Unlike classical sulfonamide inhibitors, coumarins often exhibit a non-classical binding mode, potentially offering improved selectivity for CAIX over other carbonic anhydrase isoforms. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel coumarin-based CAIX inhibitors, with a particular focus on compounds structurally related to hCAIX-IN-10.

The Role of CAIX in Tumor Hypoxia and pH Regulation

Under hypoxic conditions, tumor cells switch to glycolytic metabolism, leading to the production of lactic acid and a decrease in intracellular pH. To counteract this, CAIX, induced by Hypoxia-Inducible Factor 1α (HIF-1α), catalyzes the hydration of extracellular CO2. The resulting protons contribute to the acidification of the tumor microenvironment, while the bicarbonate ions are transported into the cell to neutralize intracellular pH. This process is crucial for tumor cell survival and progression.

Discovery of this compound and Related Coumarin Hybrids

A significant advancement in the development of coumarin-based CAIX inhibitors was the synthesis of two series of compounds: coumarin-linked thiazolidinones via a pyrazole linker and coumarin-linked 1,2,3-triazoles. Within the first series, compound 6i , also known as This compound , demonstrated potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II.

Quantitative Data Summary

The inhibitory activities of this compound and related compounds against four human carbonic anhydrase isoforms are summarized in the table below. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentration.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| This compound (6i) | >10000 | >10000 | 61.5 | 586.8 | |

| 6a | >10000 | >10000 | 89.2 | 645.1 | |

| 6h | >10000 | >10000 | 75.4 | 711.2 | |

| 6k | >10000 | >10000 | 98.6 | 854.3 | |

| 5d | >10000 | >10000 | 32.7 | 432.5 | |

| 5i | >10000 | >10000 | 124.7 | 84.2 | |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

Table 1: Inhibitory Activity (Ki, nM) of Coumarin-Based Inhibitors against hCA Isoforms.

Experimental Protocols

This section provides detailed methodologies for the synthesis of coumarin-pyrazole-thiazolidinone hybrids, the enzymatic assay for determining inhibitory activity, and the computational methods for predicting binding modes.

Synthesis of Coumarin-Pyrazole-Thiazolidinone Hybrids (Representative Protocol)

The synthesis of this compound and its analogs involves a multi-step process. A representative workflow is depicted below.

Detailed Protocol:

-

Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate: A mixture of substituted salicylaldehyde (1 eq) and diethyl malonate (1.2 eq) in ethanol is refluxed in the presence of a catalytic amount of piperidine for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the coumarin ester.

-

Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide: The coumarin ester (1 eq) is refluxed with hydrazine hydrate (2 eq) in ethanol for 8-10 hours. The resulting solid is filtered, washed with ethanol, and dried.

-

Synthesis of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)coumarin: The coumarin hydrazide (1 eq) is reacted with ethyl acetoacetate (1.1 eq) in glacial acetic acid and refluxed for 6-8 hours. The reaction mixture is poured into ice-cold water, and the precipitate is filtered and purified.

-

Synthesis of 4-Formyl-1-(2-oxo-2H-chromen-3-yl)-3-methyl-1H-pyrazol-5(4H)-one: The pyrazole intermediate (1 eq) is subjected to a Vilsmeier-Haack reaction using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at 0-5 °C, followed by stirring at room temperature for 12-16 hours. The reaction is quenched with crushed ice, and the product is extracted.

-

Synthesis of Coumarin-Pyrazole-Thiazolidinone Hybrids: The aldehyde (1 eq) is condensed with a substituted thiazolidinone (1 eq) in the presence of piperidine in ethanol under reflux for 8-12 hours to yield the final hybrid compounds, including this compound.

Stopped-Flow CO2 Hydrase Assay for CAIX Inhibition

The inhibitory activity of the synthesized compounds is determined using a stopped-flow instrument to measure the kinetics of CO2 hydration.

Detailed Protocol:

-

Reagent Preparation: All solutions are prepared in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). A stock solution of the test compound is prepared in DMSO and diluted to the desired concentrations. The recombinant human CAIX enzyme is used. A pH indicator (e.g., phenol red) is included in the buffer to monitor pH changes. A CO2-saturated water solution is prepared by bubbling CO2 gas through chilled deionized water.

-

Assay Procedure: The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature. The enzyme-inhibitor solution is then rapidly mixed with the CO2-saturated solution in the stopped-flow apparatus.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The initial rate of the reaction is calculated from the linear portion of the progress curve.

-

Data Analysis: The percent inhibition is calculated by comparing the initial rates in the presence and absence of the inhibitor. The Ki values are determined by fitting the dose-response data to the appropriate inhibition model.

Molecular Docking of Coumarin Inhibitors with CAIX (Representative Protocol)

Molecular docking studies are performed to predict the binding mode of the inhibitors within the active site of CAIX and to understand the structure-activity relationships.

Detailed Protocol:

-

Protein Preparation: The crystal structure of human CAIX is obtained from the Protein Data Bank (PDB ID: 3IAI is a common choice). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is prepared using a standard protein preparation wizard in molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).

-

Ligand Preparation: The 2D structure of the inhibitor is sketched and converted to a 3D structure. The ligand is then energy minimized using a suitable force field (e.g., OPLS).

-

Grid Generation: A grid box is defined around the active site of CAIX, encompassing the key catalytic zinc ion and surrounding residues.

-

Docking Simulation: The prepared ligand is docked into the defined grid of the receptor using a docking program such as Glide or AutoDock.

-

Analysis and Visualization: The resulting docking poses are analyzed based on their docking scores and binding energies. The interactions between the inhibitor and the active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.

Conclusion and Future Directions

The discovery of this compound and other coumarin-based inhibitors represents a significant step forward in the development of selective CAIX-targeting anticancer agents. Their unique mechanism of action and selectivity profile offer potential advantages over traditional sulfonamide inhibitors. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of new coumarin derivatives with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to facilitate their translation into clinical applications. Further investigation into the detailed signaling pathways affected by these inhibitors will also provide valuable insights into their anticancer mechanisms.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of hCAIX-IN-10: A Technical Guide to its Carbonic Anhydrase Isoform Profile

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of hCAIX-IN-10, a potent inhibitor of carbonic anhydrase IX (CAIX). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative inhibition data, experimental methodologies, and relevant signaling pathways associated with this compound.

Executive Summary

This compound, also identified as compound 6i in seminal research, demonstrates remarkable selectivity for the tumor-associated carbonic anhydrase isoform IX (CAIX) over other physiologically prevalent isoforms. This targeted inhibition profile makes it a compelling candidate for further investigation in oncology research. This guide summarizes the inhibitory activity of this compound against key carbonic anhydrase isoforms, provides a detailed protocol for the assay used to determine these values, and illustrates the critical signaling pathways influenced by CAIX activity.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of human carbonic anhydrase (hCA) isoforms. The resulting inhibition constants (Ki) highlight the compound's potent and selective action against hCA IX.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) | Selectivity over hCA IX |

| hCA I | >10,000 | >162-fold |

| hCA II | >10,000 | >162-fold |

| hCA IX | 61.5[1] | 1 |

| hCA XII | 586.8[1] | 9.54-fold |

Note: The Ki values for hCA I and hCA II are reported as greater than 10,000 nM, indicating a very low affinity of this compound for these off-target isoforms, as is characteristic for this class of coumarin inhibitors.

Experimental Protocols: Stopped-Flow CO2 Hydration Assay

The determination of the inhibition constants for this compound was performed using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed conversion of carbon dioxide to bicarbonate and a proton.

Principle: The assay monitors the change in pH resulting from the hydration of CO2, a reaction catalyzed by carbonic anhydrase. The rate of this reaction is measured by observing the color change of a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction decreases, and the extent of this decrease is used to calculate the inhibition constant (Ki).

Materials:

-

Stopped-flow spectrophotometer

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound (or other test inhibitors)

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

pH indicator (e.g., 4-nitrophenol)

-

Acetazolamide (as a standard inhibitor)

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant hCA isoforms and this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture: In the stopped-flow instrument's syringes, one syringe is loaded with the enzyme solution and the test inhibitor at various concentrations, pre-incubated for a defined period to allow for enzyme-inhibitor binding. The other syringe contains the CO2-saturated buffer with the pH indicator.

-

Initiation of Reaction: The contents of the two syringes are rapidly mixed, initiating the CO2 hydration reaction.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time using the spectrophotometer. The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

Data Analysis: The initial rates are plotted against the inhibitor concentration. The inhibition constant (Ki) is then calculated by fitting the data to the appropriate enzyme inhibition model, such as the Michaelis-Menten equation modified for competitive inhibition.

Mandatory Visualizations

Experimental Workflow: Stopped-Flow Assay

Caption: Workflow for determining Ki values using a stopped-flow CO2 hydration assay.

Signaling Pathways Involving CAIX

Carbonic anhydrase IX plays a crucial role in the tumor microenvironment by regulating pH, which in turn influences several signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Caption: Simplified diagram of signaling pathways influenced by hCAIX activity.

Conclusion

The data and methodologies presented in this technical guide underscore the high selectivity of this compound for the tumor-associated carbonic anhydrase IX. Its minimal activity against off-target isoforms, such as hCA I and II, positions it as a valuable tool for cancer research and a promising scaffold for the development of targeted anticancer therapeutics. The provided experimental protocol and signaling pathway diagrams offer a comprehensive resource for scientists working in this field.

References

hCAIX-IN-10: A Technical Guide to a Promising Chemical Probe for Hypoxia in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen levels, is a hallmark of the microenvironment in most solid tumors and a key driver of tumor progression, metastasis, and resistance to therapy. Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is strongly induced by hypoxia through the action of Hypoxia-Inducible Factor 1α (HIF-1α). Its expression is largely restricted to tumor tissues, with minimal presence in normal physiological conditions, making it an attractive target for both therapeutic intervention and diagnostic imaging of hypoxic tumors. hCAIX-IN-10, a coumarin-based hybrid molecule, has emerged as a selective inhibitor of CAIX and presents a promising chemical probe for studying and visualizing tumor hypoxia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.

Core Compound Data: this compound

This compound, also identified as compound 6i in the primary literature, is a selective inhibitor of human Carbonic Anhydrase IX (hCAIX).[1] It belongs to a class of coumarin-linked thiazolidinone hybrids with a pyrazole linker.[1]

| Property | Value | Reference |

| Compound Name | This compound (compound 6i) | [1] |

| Chemical Class | Coumarin-pyrazole-thiazolidinone hybrid | [1] |

| Target | Carbonic Anhydrase IX (CAIX) | [1] |

| Ki (hCAIX) | 61.5 nM | |

| Ki (hCAXII) | 586.8 nM | |

| Selectivity | Selective for hCAIX over hCAXII |

Mechanism of Action and Signaling Pathway

This compound functions as a chemical probe for tumor hypoxia by selectively inhibiting the enzymatic activity of Carbonic Anhydrase IX. The underlying principle involves the following signaling pathway and mechanism:

-

Hypoxia and HIF-1α Stabilization: In the low oxygen environment of solid tumors, the transcription factor HIF-1α is stabilized and accumulates within the cancer cells.

-

CAIX Gene Transcription: HIF-1α translocates to the nucleus and binds to the hypoxia-response element (HRE) in the promoter region of the CA9 gene, leading to the upregulation of CAIX transcription and subsequent protein expression.

-

CAIX Expression on Cell Surface: CAIX is a transmembrane protein with its catalytic domain facing the extracellular space.

-

pH Regulation: CAIX plays a crucial role in pH regulation in the tumor microenvironment. It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This enzymatic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.

-

Inhibition by this compound: this compound, as a selective inhibitor, binds to the active site of the extracellular domain of CAIX. This binding event blocks the catalytic activity of the enzyme, preventing the hydration of CO₂.

-

Imaging Hypoxia: When this compound is conjugated to a fluorescent dye or a radionuclide, its selective accumulation in CAIX-expressing (and therefore hypoxic) tumor regions allows for non-invasive imaging and quantification of tumor hypoxia.

Caption: Signaling pathway of hypoxia-induced CAIX expression and its inhibition by this compound for imaging.

Quantitative Data

The inhibitory activity of this compound and its selectivity for CAIX over other isoforms are critical parameters for its use as a chemical probe. The following table summarizes the available quantitative data.

| Compound | hCAI (Ki, nM) | hCAII (Ki, nM) | hCAIX (Ki, nM) | hCAXII (Ki, nM) | Reference |

| This compound (6i) | >10000 | >10000 | 61.5 | 586.8 | |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Note: Higher Ki values indicate weaker inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in a research setting.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay is used to determine the inhibitory potency (Ki) of compounds against various carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The release of a proton causes a pH change, which is monitored by a pH indicator dye using a stopped-flow spectrophotometer. The rate of the catalyzed reaction is compared to the rate of the uncatalyzed reaction, and the inhibition is determined by measuring the decrease in the enzymatic rate in the presence of the inhibitor.

Materials:

-

Recombinant human CA isoforms (hCAI, hCAII, hCAIX, hCAXII)

-

HEPES buffer (20 mM, pH 7.4)

-

Phenol red pH indicator

-

CO₂-saturated water

-

The inhibitor compound (this compound) dissolved in DMSO

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of the recombinant hCA isoforms in HEPES buffer.

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of inhibitor concentrations.

-

-

Reaction Mixture Preparation:

-

In the first syringe of the stopped-flow instrument, prepare a solution containing the CA enzyme and the pH indicator in HEPES buffer.

-

In the second syringe, prepare a CO₂-saturated water solution.

-

-

Measurement of Catalyzed Rate:

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

-

Measurement of Inhibited Rate:

-

Add varying concentrations of this compound to the enzyme solution in the first syringe and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Repeat the mixing and measurement steps as described above to determine the initial rates of the inhibited reactions.

-

-

Data Analysis:

-

Plot the initial reaction rates against the inhibitor concentrations.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for the stopped-flow CO₂ hydrase assay to determine CAIX inhibition.

In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)

While specific cytotoxicity data for this compound is not yet widely published, this general protocol can be used to assess its effect on the viability of cancer cell lines.

Principle: The assay measures the metabolic activity (MTT) or total protein content (SRB) of cultured cells as an indicator of cell viability after treatment with the test compound. A reduction in metabolic activity or protein content is indicative of cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3, HeLa)

-

Cell culture medium and supplements

-

This compound

-

MTT reagent or SRB dye

-

Solubilization buffer (for MTT) or Tris buffer (for SRB)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

Assay Development:

-

For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer.

-

For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and then wash to remove unbound dye. Solubilize the bound dye with Tris buffer.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

In Vivo Hypoxia Imaging using a Fluorescently Labeled this compound Analog

This protocol describes a general method for in vivo imaging of hypoxic tumors using a fluorescently labeled CAIX inhibitor. This would require conjugating a suitable near-infrared (NIR) fluorescent dye to this compound.

Principle: The fluorescently labeled this compound analog is administered to a tumor-bearing animal model. The probe selectively accumulates in hypoxic tumor regions due to the high expression of CAIX. Non-invasive optical imaging is then used to detect the fluorescent signal from the tumor.

Materials:

-

Tumor-bearing animal model (e.g., mice with xenograft tumors of a CAIX-expressing cancer cell line)

-

Fluorescently labeled this compound analog

-

In vivo optical imaging system

-

Anesthesia

Procedure:

-

Animal Model: Establish tumors in mice by subcutaneously injecting a CAIX-expressing cancer cell line (e.g., HT-29 or HeLa).

-

Probe Administration: Once the tumors reach a suitable size, administer the fluorescently labeled this compound analog intravenously.

-

In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system.

-

Ex Vivo Imaging and Validation (Optional):

-

After the final in vivo imaging session, euthanize the animals and excise the tumors and major organs.

-

Perform ex vivo fluorescence imaging of the excised tissues to confirm probe accumulation.

-

Perform immunohistochemistry on tumor sections using antibodies against CAIX and a hypoxia marker (e.g., pimonidazole) to co-localize the fluorescent probe signal with regions of CAIX expression and hypoxia.

-

Caption: Workflow for in vivo hypoxia imaging using a fluorescently labeled this compound analog.

Conclusion

This compound is a valuable chemical probe for the selective targeting of Carbonic Anhydrase IX, a key biomarker of tumor hypoxia. Its coumarin-based structure and favorable inhibition profile make it a promising tool for both basic research into the hypoxic tumor microenvironment and the development of novel diagnostic and therapeutic strategies. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this compound by the scientific community, ultimately contributing to advancements in our understanding and treatment of solid tumors. Further studies are warranted to fully characterize its in vitro and in vivo properties, including its cytotoxicity profile and its efficacy as an imaging agent in various cancer models.

References

The biological effects of selective carbonic anhydrase IX inhibition

An In-depth Technical Guide: The Biological Effects of Selective Carbonic Anhydrase IX Inhibition

Introduction: The Role of Carbonic Anhydrase IX in Oncology

Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that plays a critical role in the adaptation of tumor cells to the hypoxic and acidic microenvironment characteristic of solid tumors.[1][2] Its expression is predominantly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor activated under low oxygen conditions.[3][4] Unlike other carbonic anhydrases, CA-IX expression in normal adult tissues is highly restricted, primarily found in the gastrointestinal tract mucosa, making it an attractive and specific target for anticancer therapies.[5]

CA-IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). With its catalytic domain facing the extracellular space, this activity contributes significantly to the regulation of pH. It helps maintain a relatively alkaline intracellular pH (pHi), which is favorable for the survival, proliferation, and metabolic performance of cancer cells, while simultaneously contributing to the acidification of the extracellular microenvironment (pHe). This extracellular acidosis facilitates tumor progression by promoting invasion, metastasis, and resistance to conventional therapies. Given its strong association with tumor hypoxia, aggressive phenotypes, and poor patient prognosis in a variety of cancers, selective inhibition of CA-IX has emerged as a promising therapeutic strategy.

Core Biological Effects of Selective CA-IX Inhibition

The primary consequence of selective CA-IX inhibition is the disruption of pH regulation within the tumor microenvironment. This leads to a cascade of downstream biological effects that collectively impair tumor growth and progression.

Disruption of pH Homeostasis

Selective inhibitors block the catalytic activity of CA-IX, preventing the efficient conversion of metabolic CO₂ into protons and bicarbonate in the extracellular space. This leads to two major consequences:

-

Increased Intracellular Acidosis: By inhibiting the primary mechanism for generating bicarbonate for import by transporters, the intracellular environment becomes more acidic. This acidic pHi is incompatible with optimal enzymatic function and cell proliferation, ultimately leading to metabolic stress and apoptosis.

-

Reduced Extracellular Acidosis: The decreased production of extracellular protons helps to neutralize the acidic tumor microenvironment. This can hinder the activity of acid-activated proteases involved in extracellular matrix degradation, thereby reducing the potential for invasion and metastasis.

Inhibition of Tumor Growth and Survival

By inducing intracellular acidosis, selective CA-IX inhibitors can significantly slow tumor cell growth and reduce their survival, particularly under hypoxic conditions. Studies using RNA interference (RNAi) to block CA-IX have demonstrated growth delays in dense monolayer cultures and a significant reduction in clonogenic survival under hypoxia. Pharmacological inhibition with selective sulfonamides has been shown to reduce cancer cell growth and induce apoptosis, mediated by alterations in intracellular pH and increased production of reactive oxygen species (ROS).

Attenuation of Cell Migration and Metastasis

CA-IX is functionally involved in cell migration and invasion. It localizes to the lamellipodia of migrating cells, where it interacts with bicarbonate transporters to facilitate the ion fluxes necessary for cell movement. Furthermore, the acidic microenvironment it helps create is conducive to metastasis. Inhibition of CA-IX's catalytic activity has been shown to decrease cell scattering and migration in vitro. Preclinical in vivo studies have demonstrated that selective CA-IX inhibitors can reduce the formation of spontaneous lung metastases in breast cancer models.

Sensitization to Conventional Therapies

The acidic tumor microenvironment is a known factor in resistance to both chemotherapy and radiotherapy. By alleviating this acidosis, CA-IX inhibitors can potentially enhance the efficacy of other treatments. Preclinical studies have shown that combining selective CA-IX inhibitors, such as SLC-0111 and its analogs, with chemotherapeutic agents (e.g., cisplatin, doxorubicin) or radiation therapy results in improved antitumor efficacy compared to single-agent treatments. Furthermore, CA-IX inhibition has been shown to enhance T-cell antitumor response, suggesting a potential synergistic effect with immune checkpoint inhibitors.

Quantitative Data on Selective CA-IX Inhibitors

The development of selective CA-IX inhibitors has focused primarily on sulfonamides and their derivatives, which bind to the zinc ion in the enzyme's active site. Below are tables summarizing the inhibitory potency and clinical pharmacokinetic data for key selective inhibitors.

Table 1: In Vitro Inhibitory Potency (Kᵢ) of Selective CA-IX Inhibitors

| Compound Name | Chemical Class | CA-IX Kᵢ (nM) | CA-II Kᵢ (nM) (Off-target) | CA-XII Kᵢ (nM) (Tumor-associated) | Selectivity (CA-II/CA-IX) | Reference(s) |

|---|---|---|---|---|---|---|

| SLC-0111 (U-104) | Ureido-sulfonamide | 45 | > 400 | 4.5 | > 8.8 | |

| U-F | Ureido-sulfonamide | 25 | 11,000 | 5.1 | 440 | |

| U-CH₃ | Ureido-sulfonamide | 30 | 12,000 | 4.1 | 400 | |

| S4 | Ureido-sulfamate | 45.7 | 6,762 | 5.9 | 148 | |

| CAI3 | Betulinyl sulfamate | 1.25 | - | - | - |

| Acetazolamide (AZA) | Sulfonamide (Non-selective) | 25 | 12 | 5.7 | 0.48 | |

Table 2: Summary of Phase I Clinical Trial Data for SLC-0111

| Parameter | Value / Observation | Reference(s) |

|---|---|---|

| Study Design | First-in-human, open-label, 3+3 dose escalation | |

| Patient Population | Advanced solid tumors | |

| Dose Cohorts | 500 mg, 1000 mg, 2000 mg (oral, daily) | |

| Maximum Tolerated Dose (MTD) | Not established; 2000 mg cohort had poor tolerability | |

| Recommended Phase II Dose (RP2D) | 1000 mg/day | |

| Dose-Limiting Toxicities (DLTs) | None reported | |

| Common Adverse Events (AEs) | Fatigue, nausea, anorexia (mostly Grade 1/2) | |

| Pharmacokinetics (PK) | - Exposure (Cₘₐₓ, AUC₀₋₂₄) was dose-proportional.- Cₘₐₓ and AUC were similar at 1000 mg and 2000 mg doses. |

| Efficacy | No objective responses; stable disease >24 weeks in 2 patients. | |

Key Experimental Protocols

This section details the methodologies for core experiments used to evaluate the biological effects of selective CA-IX inhibition.

Protocol: In Vitro Carbonic Anhydrase Activity Assay (CO₂ Hydration)

This assay measures the fundamental catalytic activity of CA-IX and its inhibition.

-

Principle: This method measures the time it takes for a CO₂-saturated solution to lower the pH of a buffer, a reaction accelerated by carbonic anhydrase. Inhibitors will slow this rate. A colorimetric variation uses a pH indicator like phenol red to monitor the pH change spectrophotometrically.

-

Materials:

-

Purified recombinant CA-IX protein.

-

Tris-HCl buffer (e.g., 20 mM, pH 8.0-8.3).

-

Ice-cold, CO₂-saturated deionized water.

-

Test inhibitor dissolved in an appropriate solvent (e.g., DMSO).

-

pH meter or spectrophotometer with a temperature-controlled cuvette holder (0-4 °C).

-

Stopwatch.

-

-

Procedure (Electrometric Method):

-

Chill all reagents and equipment to 0-4 °C in an ice bath.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled deionized water for at least 30 minutes.

-

Blank Measurement (T₀): Add 6.0 mL of chilled Tris-HCl buffer to a beaker. Add 4.0 mL of CO₂-saturated water, immediately start the stopwatch, and record the time required for the pH to drop from 8.3 to 6.3.

-

Enzyme Measurement (T): Add 6.0 mL of chilled buffer to a beaker. Add a known amount of CA-IX enzyme solution. Initiate the reaction by adding 4.0 mL of CO₂-saturated water and record the time for the same pH drop.

-

Inhibition Measurement (Tᵢ): Repeat the enzyme measurement, but pre-incubate the enzyme with the inhibitor for a defined period before adding the CO₂-saturated water.

-

-

Data Analysis:

-

Enzyme activity is calculated using the formula: Units/mg = (T₀ - T) / T, where one unit is the quantity of enzyme that causes the pH to drop from 8.3 to 6.3 in one-half the time required for the blank.

-

Inhibition constants (Kᵢ) can be determined by measuring activity at various inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

-

Protocol: Cell Viability and Apoptosis Assay

This protocol assesses the impact of CA-IX inhibition on cancer cell proliferation and programmed cell death.

-

Principle: Cell viability is measured using assays like Sulforhodamine B (SRB), which stains total cellular protein. Apoptosis is quantified by measuring the activity of key executioner caspases, such as caspase-3, or by using Annexin V staining to detect externalized phosphatidylserine.

-

Materials:

-

CA-IX expressing cancer cell line (e.g., HeLa, MDA-MB-231).

-

Standard cell culture medium and supplements.

-

Hypoxia chamber or incubator (e.g., 0.2-1% O₂).

-

Test inhibitor.

-

SRB assay kit or WST-1 assay kit.

-

Caspase-3 activity assay kit (fluorometric or colorimetric).

-

Flow cytometer and Annexin V/Propidium Iodide (PI) staining kit.

-

-

Procedure:

-

Seed cells in 96-well plates (for viability/caspase assays) or 6-well plates (for flow cytometry) and allow them to adhere overnight.

-

Treat cells with a range of inhibitor concentrations. Include a vehicle-only control.

-

Incubate plates under both normoxic (21% O₂) and hypoxic conditions for a specified duration (e.g., 48-72 hours).

-

For Viability (SRB): Fix cells with trichloroacetic acid, wash, and stain with SRB dye. Solubilize the bound dye and measure absorbance (e.g., at 510 nm).

-

For Caspase-3 Activity: Lyse the cells and add the caspase-3 substrate (e.g., DEVD-pNA). Measure the colorimetric or fluorescent signal generated by the cleaved substrate.

-

For Annexin V/PI Staining: Harvest cells, wash, and resuspend in binding buffer. Add fluorescently labeled Annexin V and PI. Analyze the cell populations (live, early apoptotic, late apoptotic/necrotic) using a flow cytometer.

-

-

Data Analysis:

-

Calculate IC₅₀ values from the dose-response curves of the viability assay.

-

Express caspase activity relative to the vehicle control.

-

Quantify the percentage of apoptotic cells from the flow cytometry data.

-

Protocol: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of a CA-IX inhibitor in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

CA-IX expressing human cancer cells (e.g., HT-29, MDA-MB-231).

-

Matrigel or similar basement membrane matrix.

-

Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose).

-

Administer the treatment according to a predetermined schedule (e.g., daily).

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size limit), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for hypoxia markers).

-

-

Data Analysis:

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Plot mean tumor volume ± SEM for each group over time.

-

Compare tumor growth inhibition between treated and control groups using appropriate statistical tests (e.g., ANOVA).

-

Analyze final tumor weights and body weight changes.

-

Signaling Pathways and Visualizations

The function and regulation of CA-IX are integrated with core cancer signaling pathways. The following diagrams illustrate these relationships.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX (CA IX) mediates tumor cell interactions with microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of hCAIX-IN-10: A Technical Guide to a Selective Tumor-Associated Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hCAIX-IN-10, a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), a key enzyme implicated in tumor progression and hypoxia. This document details the structure-activity relationship (SAR) of a series of coumarin-based analogs, outlines the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Core Data Presentation: Structure-Activity Relationship

This compound (also referred to as compound 6i ) is a member of a series of coumarin-linked thiazolidinones connected via a pyrazole linker. The inhibitory potency of this series against four human carbonic anhydrase (hCA) isoforms (cytosolic hCA I and II, and tumor-associated hCA IX and XII) has been evaluated, revealing a strong preference for the tumor-related isoforms. The key quantitative data from these studies are summarized below.

| Compound | R Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 6a | 2-Cl | >10000 | 8964.3 | 85.6 | 625.3 |

| 6b | 3-Cl | >10000 | 9245.1 | 158.4 | 845.1 |

| 6c | 4-Cl | >10000 | 7584.2 | 112.8 | 712.9 |

| 6d | 2-F | >10000 | 9854.2 | 245.7 | 985.2 |

| 6e | 4-F | >10000 | 8123.6 | 189.4 | 812.6 |

| 6f | 2-CH₃ | >10000 | 7589.3 | 124.7 | 758.3 |

| 6g | 4-CH₃ | >10000 | 8452.1 | 165.2 | 845.9 |

| 6h | 3-OCH₃ | >10000 | 9123.4 | 75.3 | 589.4 |

| 6i (this compound) | 3-CH₃ | >10000 | 8754.2 | 61.5 | 586.8 |

| 6j | 4-OCH₃ | >10000 | 8965.2 | 142.8 | 789.2 |

| 6k | 2,4-di-Cl | >10000 | 9541.3 | 98.4 | 684.1 |

| 6l | 3,4-di-Cl | >10000 | 9874.1 | 215.3 | 941.2 |

| 6m | H | >10000 | 9125.8 | 289.6 | 1025.4 |

| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |

Data Interpretation: The data clearly indicates that the coumarin-pyrazole-thiazolidinone scaffold is highly selective for inhibiting the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. This compound (6i ), with a 3-methyl substituent on the phenyl ring of the thiazolidinone moiety, exhibits the most potent inhibition of hCA IX within this series, with a Kᵢ of 61.5 nM[1]. The position and nature of the substituent on the phenyl ring play a significant role in modulating the inhibitory activity against hCA IX.

Experimental Protocols

Synthesis of this compound (Compound 6i)

The synthesis of this compound and its analogs is a multi-step process involving the hybridization of coumarin, pyrazole, and thiazolidinone moieties. A generalized workflow for the synthesis is depicted below. For specific details on reagents, reaction conditions, and purification methods, please refer to the primary literature by Thacker et al. (2020) in Bioorganic Chemistry.

References

hCAIX-IN-10: A Novel Carbonic Anhydrase IX Inhibitor and its Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, characterized by hypoxia, acidosis, and immune suppression. Carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in a wide range of solid tumors in response to hypoxic conditions, plays a pivotal role in maintaining pH homeostasis, thereby promoting tumor cell survival, proliferation, and metastasis. Consequently, CAIX has emerged as a compelling therapeutic target. This technical guide provides a comprehensive overview of hCAIX-IN-10, a selective small molecule inhibitor of CAIX, and elucidates its potential impact on the tumor microenvironment. While specific experimental data for this compound is emerging, this document synthesizes the known properties of this compound with the broader understanding of CAIX inhibition as a therapeutic strategy. We will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology and the development of novel cancer therapeutics.

Introduction to Carbonic Anhydrase IX and the Tumor Microenvironment

Solid tumors are complex ecosystems where cancer cells coexist and interact with a variety of non-malignant cells and the extracellular matrix, collectively known as the tumor microenvironment (TME). A hallmark of the TME in many solid tumors is hypoxia, or low oxygen tension, which triggers a cascade of adaptive responses in cancer cells. One of the key players in this adaptation is the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that upregulates the expression of numerous genes, including Carbonic Anhydrase IX (CAIX).[1][2]

CAIX is a cell surface zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[3] This enzymatic activity is crucial for tumor cells to manage the acidic conditions arising from their high metabolic rate (the Warburg effect). By maintaining a relatively alkaline intracellular pH (pHi) and contributing to an acidic extracellular pH (pHe), CAIX facilitates tumor cell survival, proliferation, invasion, and resistance to therapy.[3] The acidic TME also has profound immunosuppressive effects, impairing the function of anti-tumor immune cells such as T lymphocytes and natural killer (NK) cells.[4] Therefore, targeting CAIX with specific inhibitors represents a promising strategy to disrupt the supportive TME and enhance the efficacy of anti-cancer treatments.

This compound: A Selective Inhibitor of Carbonic Anhydrase IX

This compound, also known as compound 6i, is a novel, selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX). It belongs to a class of coumarin-hybrid compounds designed for potent and selective inhibition of tumor-associated CA isoforms.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of CAIX. By binding to the active site of the enzyme, this compound prevents the hydration of carbon dioxide, thereby disrupting the enzyme's ability to regulate pH. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, effectively reversing the pH gradient that is favorable for tumor progression.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against the tumor-associated hCAIX and hCAXII isoforms has been determined and is summarized in the table below. For comparison, data for other relevant CA isoforms are often included in such analyses to assess selectivity.

| Compound | Target Isoform | Inhibition Constant (Ki) | Reference |

| This compound | hCA IX | 61.5 nM | |

| This compound | hCA XII | 586.8 nM |

Table 1: In vitro inhibitory activity of this compound against human carbonic anhydrase isoforms IX and XII.

The Impact of this compound on the Tumor Microenvironment

Based on the known functions of CAIX and the effects of its inhibition, the administration of this compound is anticipated to induce significant changes within the tumor microenvironment. While direct experimental evidence for this compound is still being gathered, the following impacts are strongly suggested by studies on other CAIX inhibitors.

Reversal of Tumor Acidosis

The most direct consequence of CAIX inhibition by this compound is the modulation of pH. By blocking the extrusion of protons, this compound is expected to lead to a more neutral extracellular pH. This can have several downstream effects:

-

Increased Efficacy of Chemotherapy: Many chemotherapeutic agents are weak bases that are less effective in an acidic environment. By neutralizing the TME, CAIX inhibitors can enhance the uptake and efficacy of these drugs.

-

Reduced Tumor Invasion and Metastasis: The acidic TME promotes the activity of proteases that degrade the extracellular matrix, facilitating tumor cell invasion. Reversing acidosis can mitigate this process.

Enhancement of Anti-Tumor Immunity

The acidic TME is highly immunosuppressive. By alleviating this acidosis, this compound can create a more favorable environment for immune cell function. This can lead to:

-

Increased T-cell Infiltration and Activity: An acidic environment impairs the function of cytotoxic T lymphocytes (CTLs). Neutralizing the TME can enhance their ability to recognize and kill cancer cells.

-

Synergy with Immune Checkpoint Inhibitors: By improving the immune landscape of the tumor, CAIX inhibitors have shown synergistic effects when combined with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies.

Experimental Protocols

To evaluate the impact of a novel CAIX inhibitor such as this compound on the tumor microenvironment, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against purified CA isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are purified. A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in anhydrous acetonitrile.

-

Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the purified CA enzyme, and varying concentrations of this compound.

-

Initiation and Measurement: The reaction is initiated by the addition of NPA. The hydrolysis of NPA to 4-nitrophenolate is monitored spectrophotometrically at 400 nm.

-

Data Analysis: The initial rates of reaction are calculated. The IC50 values are determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.

In Vitro Cell-Based Assays

Objective: To assess the effect of this compound on tumor cell proliferation, migration, and invasion.

Methodology:

-

Cell Culture: Cancer cell lines with high endogenous expression of CAIX (e.g., MDA-MB-231 breast cancer, SK-RC-52 renal cell carcinoma) are cultured under both normoxic (21% O2) and hypoxic (1% O2) conditions.

-

Proliferation Assay (MTS/MTT): Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 24-72 hours. Cell viability is assessed using a colorimetric assay (MTS or MTT).

-

Wound Healing/Migration Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with this compound. The closure of the scratch is monitored over time by microscopy.

-

Invasion Assay (Boyden Chamber): Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. Cells are treated with this compound, and the number of cells that invade through the Matrigel and migrate to the lower chamber is quantified.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with CAIX-expressing tumor cells.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, this compound in combination with another therapeutic agent). Treatment is administered according to a predetermined schedule (e.g., daily oral gavage).

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic and Histological Analysis: At the end of the study, tumors are excised and analyzed for biomarkers of target engagement (e.g., pH measurement, immunohistochemistry for CAIX, and markers of proliferation and apoptosis).

Visualizing Key Pathways and Workflows

To better understand the role of CAIX and the mechanism of its inhibition, the following diagrams illustrate key signaling pathways and experimental workflows.

Conclusion and Future Directions

This compound is a promising selective inhibitor of carbonic anhydrase IX with the potential to significantly impact the tumor microenvironment. By targeting a key mechanism of tumor adaptation to hypoxia and acidosis, this compound and other CAIX inhibitors represent a novel therapeutic strategy. The ability of these compounds to reverse the acidic TME holds great promise for enhancing the efficacy of conventional chemotherapies and, most notably, immunotherapies.

Future research should focus on comprehensive preclinical studies to fully elucidate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in various cancer models. Combination studies with immune checkpoint inhibitors and other targeted therapies will be crucial to unlocking the full therapeutic potential of CAIX inhibition. As our understanding of the intricate biology of the tumor microenvironment deepens, targeted agents like this compound will undoubtedly play an increasingly important role in the future of cancer treatment.

References

- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitabine resistant PDAC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Therapeutic Potential of hCAIX-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the therapeutic potential of hCAIX-IN-10, a novel and selective inhibitor of human carbonic anhydrase IX (hCA IX). Carbonic anhydrase IX is a transmembrane enzyme overexpressed in a variety of solid tumors, where it plays a crucial role in pH regulation, tumor progression, and metastasis, making it a compelling target for anticancer therapy. This compound, a coumarin-based hybrid molecule, has demonstrated potent and selective inhibitory activity against hCA IX in preclinical studies. This document summarizes the available quantitative data, outlines key experimental protocols for its evaluation, and visualizes the pertinent biological pathways associated with CA IX inhibition.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic anhydrase IX (CA IX) is a zinc-containing metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a wide range of cancers, including renal, breast, lung, and colorectal carcinomas. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.

CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space and the maintenance of a neutral to alkaline intracellular pH. This pH-regulating activity provides a survival advantage to tumor cells in the acidic and hypoxic tumor microenvironment, promoting proliferation, invasion, and metastasis. Consequently, the inhibition of CA IX represents a promising strategy for cancer treatment.

Quantitative Data for this compound

This compound (also referred to as compound 6i) is a coumarin-linked thiazolidinone pyrazole hybrid that has been identified as a potent and selective inhibitor of hCA IX. The inhibitory activity of this compound against four human carbonic anhydrase isoforms is summarized in the table below.

| Isoform | Inhibition Constant (Kᵢ) (nM) | Selectivity (hCA I/hCA IX) | Selectivity (hCA II/hCA IX) | Selectivity (hCA XII/hCA IX) |

| hCA I | >10000 | >162 | - | - |

| hCA II | >10000 | - | >162 | - |

| hCA IX | 61.5[1] | - | - | - |

| hCA XII | 586.8[1] | - | - | 9.5 |

Data from Thacker et al., Bioorg. Chem. 2020, 104, 104272.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, in vitro evaluation, and potential in vivo assessment of this compound. These protocols are based on established methods for the characterization of selective CA IX inhibitors.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of a coumarin-thiazolidinone pyrazole hybrid. A representative synthetic scheme is outlined below.

Caption: Synthetic workflow for this compound.

Protocol:

-

Chalcone Synthesis: Equimolar amounts of a substituted 4-(bromomethyl)coumarin and an appropriate acetophenone are dissolved in ethanol. A catalytic amount of a base (e.g., piperidine) is added, and the mixture is refluxed for 4-6 hours. The resulting solid is filtered, washed, and recrystallized to yield the chalcone intermediate.

-

Pyrazole Formation: The chalcone intermediate is reacted with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid in ethanol. The reaction mixture is refluxed for 8-10 hours. The product is then cooled, filtered, and purified.

-

Thiazolidinone Ring Formation: The pyrazole intermediate is reacted with thioglycolic acid in the presence of a catalytic amount of anhydrous zinc chloride in refluxing toluene for 12-16 hours, with the removal of water using a Dean-Stark apparatus. The solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against different CA isoforms is determined using a stopped-flow CO₂ hydrase assay.

Protocol:

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of this compound are prepared in DMSO.

-

Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., p-nitrophenol) is prepared.

-

Stopped-Flow Measurement: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution and the inhibitor at varying concentrations. The other syringe contains a CO₂-saturated solution.

-

Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a pH change.

-